molecular formula C18H17NO2 B13028452 7-Methoxy-4-(4-methoxybenzyl)isoquinoline

7-Methoxy-4-(4-methoxybenzyl)isoquinoline

Cat. No.: B13028452
M. Wt: 279.3 g/mol
InChI Key: CSRPOZRBGXYRNA-UHFFFAOYSA-N
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Description

7-Methoxy-4-(4-methoxybenzyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a methoxy group at the 7th position and a 4-methoxybenzyl group at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 7-methoxyisoquinoline.

    Alkylation Reaction: The key step involves the alkylation of 7-methoxyisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 7-Methoxy-4-(4-methoxybenzyl)dihydroisoquinoline.

    Substitution: 7-Methoxy-4-(4-methoxybenzyl)-5-bromoisoquinoline.

Scientific Research Applications

7-Methoxy-4-(4-methoxybenzyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-methylisoquinoline: Similar structure but with a methyl group instead of a 4-methoxybenzyl group.

    4-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the aromaticity of the isoquinoline ring.

    7-Methoxy-4-(4-hydroxybenzyl)isoquinoline: Hydroxy group instead of a methoxy group on the benzyl moiety.

Uniqueness

7-Methoxy-4-(4-methoxybenzyl)isoquinoline is unique due to the presence of both methoxy and 4-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

7-methoxy-4-[(4-methoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C18H17NO2/c1-20-16-5-3-13(4-6-16)9-14-11-19-12-15-10-17(21-2)7-8-18(14)15/h3-8,10-12H,9H2,1-2H3

InChI Key

CSRPOZRBGXYRNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C3C=CC(=CC3=CN=C2)OC

Origin of Product

United States

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